molecular formula C14H12O2S B11945722 Benzyl S-phenyl thiocarbonate CAS No. 3786-20-7

Benzyl S-phenyl thiocarbonate

Cat. No.: B11945722
CAS No.: 3786-20-7
M. Wt: 244.31 g/mol
InChI Key: UCMLLXFEXWHYJV-UHFFFAOYSA-N
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Description

Benzyl S-phenyl thiocarbonate is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.315 g/mol It is characterized by the presence of a thiocarbonyl group (C=S) bonded to a benzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl S-phenyl thiocarbonate can be synthesized through the acylation of thiols (thiolation). One common method involves the reaction of thiophenol with benzyl chloroformate under mild conditions . The reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phase-transfer catalysts to facilitate the reaction between thiophenol and benzyl chloroformate. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl S-phenyl thiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Benzyl S-phenyl thiocarbonate is widely used as a reagent in organic synthesis, particularly for the formation of thioesters and other sulfur-containing compounds. Its ability to undergo various chemical transformations enables the production of complex organic molecules.

Key Reactions :

  • Oxidation : Converts the thiocarbonyl group to sulfoxides or sulfones.
  • Reduction : Yields thiols or thioethers.
  • Substitution : Facilitates nucleophilic substitution reactions with amines or alcohols.
Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionThiols, thioethersLithium aluminum hydride, sodium borohydride
SubstitutionSubstituted benzyl derivativesAmines, alcohols

Polymer Chemistry

In polymer science, this compound serves as a chain transfer agent in Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization. This method allows for the controlled synthesis of polymers with specific architectures and functionalities.

Applications in Polymerization :

  • Development of smart materials.
  • Creation of nanohybrid materials.
  • Functional surfaces for biomedical applications such as drug and gene delivery .

Biological Studies

The compound's reactivity with nucleophiles makes it useful in biological research, particularly in studying enzyme mechanisms and protein modifications. Its ability to form thioesters can facilitate the investigation of acylation processes in biological systems.

Case Study 1: RAFT Polymerization

A recent study highlighted the role of this compound in RAFT polymerization processes. The compound was employed to synthesize well-defined polymers that exhibit controlled molecular weights and narrow polydispersities. This capability is crucial for developing materials with tailored properties for specific applications, including drug delivery systems .

Case Study 2: Enzyme Mechanism Investigation

Another application involved using this compound to probe enzyme mechanisms. By introducing this compound into enzyme assays, researchers were able to observe modifications in enzyme activity due to the formation of thioesters. This approach provided insights into the catalytic mechanisms of various enzymes and their interactions with substrates .

Mechanism of Action

The mechanism of action of Benzyl S-phenyl thiocarbonate involves its reactivity with nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic attack, leading to the formation of thioesters or other sulfur-containing compounds. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

  • S-(Benzothiazol-2-yl) ethyl thiocarbonate
  • O-Benzyl S-methyl dithiocarbonate
  • 1-Chloroethyl S-phenyl thiocarbonate
  • S-Benzyl N-(2-chloro-6-methylphenyl)thiocarbamate

Comparison: Benzyl S-phenyl thiocarbonate is unique due to its specific combination of a benzyl group and a phenyl group bonded to a thiocarbonyl group. This structure imparts distinct reactivity and stability compared to other thiocarbonyl compounds. For instance, S-(Benzothiazol-2-yl) ethyl thiocarbonate has a benzothiazole ring, which alters its reactivity and applications .

Properties

CAS No.

3786-20-7

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

benzyl phenylsulfanylformate

InChI

InChI=1S/C14H12O2S/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

UCMLLXFEXWHYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2

Origin of Product

United States

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